(+)-sec-Butyl acetate

Übersicht

Beschreibung

(+)-sec-Butyl acetate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature. This compound is known for its fruity odor and is used in various applications, including as a solvent and in the production of fragrances and flavors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(+)-sec-Butyl acetate can be synthesized through the esterification of sec-butanol with acetic acid. The reaction typically involves heating the alcohol and acid in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water. The reaction is reversible, so an excess of one of the reactants or the removal of water can drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where sec-butanol and acetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. This method ensures high efficiency and purity of the final product.

Analyse Chemischer Reaktionen

2.1.1 Direct Esterification

In this method, acetic acid reacts directly with sec-butyl alcohol in the presence of an acid catalyst (such as sulfuric acid). The general reaction can be represented as:

This reaction typically requires heating to facilitate the conversion, and the presence of water can shift the equilibrium, necessitating removal of water to drive the reaction toward product formation.

2.1.2 Addition Reactions

Recent advancements have introduced methods using n-butene in addition reactions with acetic acid to synthesize sec-butyl acetate. This approach utilizes fixed-bed reactors equipped with strong acidic cation-exchange resin catalysts. The conditions for these reactions include:

-

Temperature: 60 °C to 160 °C

-

Pressure: 1.5 MPa to 6.0 MPa

-

Molar ratio of n-butene to acetic acid: 1:1 to 5:1

The addition reaction can be summarized as:

This method has shown improved selectivity and conversion rates compared to traditional esterification processes .

Hydrolysis Reaction

Like many esters, (+)-sec-butyl acetate can undergo hydrolysis in the presence of water, leading to the regeneration of its reactants—acetic acid and sec-butyl alcohol. This reaction can be catalyzed by either acids or bases:

Transesterification

Transesterification involves reacting sec-butyl acetate with another alcohol (e.g., methanol or ethanol) in the presence of a catalyst to produce different esters:

This process is significant in biodiesel production where triglycerides are converted into fatty acid methyl esters (FAMEs).

Yields

The yields for these reactions vary significantly based on conditions:

Wissenschaftliche Forschungsanwendungen

Solvent in Paints and Coatings

Overview : One of the primary applications of (+)-sec-butyl acetate is as a solvent in paints and coatings. It is utilized in various formulations including nitrocellulose lacquers, acrylic paints, polyurethane paints, and epoxy coatings.

Key Properties :

- Evaporation Rate : Faster evaporation compared to n-butyl acetate, allowing for quick drying times.

- Compatibility : Excellent ability to dissolve synthetic and natural resins.

Case Study : A study highlighted that using this compound in automotive paint formulations improved the leveling and gloss of the final product while reducing defects such as pinholes and orange peel .

Pharmaceutical Industry

Overview : In pharmaceuticals, this compound serves as an extractant in the production of antibiotics, hormones, and vitamins.

Applications :

- Drug Absorption Enhancer : Its moderate volatility and good skin permeability make it suitable for enhancing drug absorption.

- Reaction Medium : Used in various chemical syntheses, including the production of trialkylamine oxides.

Research Findings : A kinetic study demonstrated that the use of this compound significantly increased the yield of certain pharmaceutical compounds during synthesis processes .

Synthetic Resin Manufacturing

Overview : The compound is extensively used as a solvent in synthetic resin manufacturing processes.

Applications :

- Diluent for Resins : It helps in adjusting the viscosity of resin formulations.

- Curing Agents : Employed in the production of curing agents for epoxy resins.

Case Study : A comparative analysis showed that formulations using this compound exhibited better mechanical properties and thermal stability than those using traditional solvents like toluene .

Fine Chemicals and Extraction Processes

Overview : this compound is utilized as a fine chemical extraction agent.

Applications :

- Azeotropic Distillation : Used in processes for recovering acetic acid from azeotropic mixtures.

- Flavoring Agent in Cosmetics : Its fruity odor makes it suitable for use in cosmetics and personal care products.

Environmental Applications

Overview : The compound is recognized for its lower toxicity compared to other solvents.

Environmental Benefits :

- Reduced Toxicity Profile : With an oral LD50 of 13,400 mg/kg, it poses less risk to human health compared to many traditional solvents.

- Volatile Organic Compound Regulations Compliance : Its use aligns with environmental regulations aimed at reducing harmful emissions from industrial processes .

Applications in Synthetic Leather Production

Overview : this compound has been identified as an effective solvent in synthetic leather manufacturing.

Benefits :

- Defect Reduction : It minimizes surface defects such as pinholes and enhances the overall appearance of synthetic leather products.

- Process Efficiency : Facilitates easier separation processes during manufacturing, making it more environmentally friendly .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Paints and Coatings | Solvent for nitrocellulose, acrylics | Quick drying, high gloss |

| Pharmaceuticals | Extractant for drugs | Enhances absorption |

| Synthetic Resin Manufacturing | Diluent for resins | Improved mechanical properties |

| Fine Chemicals | Extraction agent | Effective recovery processes |

| Environmental Applications | Low toxicity solvent | Complies with VOC regulations |

| Synthetic Leather Production | Solvent for polyurethane | Reduces defects |

Wirkmechanismus

The mechanism of action of (+)-sec-Butyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release sec-butanol and acetic acid, which can then participate in further biochemical reactions. The ester bond in this compound is susceptible to nucleophilic attack, leading to its breakdown and the release of its constituent molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent in paints and coatings.

Methyl butyrate: Known for its apple-like aroma, used in flavorings and fragrances.

Isoamyl acetate: Often referred to as banana oil, used in flavorings and as a solvent.

Uniqueness

(+)-sec-Butyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its sec-butyl group differentiates it from other esters, influencing its reactivity and applications. For example, its boiling point and solubility characteristics may vary from those of ethyl acetate or methyl butyrate, making it suitable for specific industrial applications.

Biologische Aktivität

(+)-sec-Butyl acetate, an ester compound, is widely utilized in various industrial applications, particularly as a solvent in lacquers and enamels. Its biological activity is significant due to its metabolism, toxicity, and potential effects on human health. This article presents a detailed examination of the biological activity of this compound, incorporating data tables, case studies, and research findings.

This compound (C6H12O2) is characterized by a sweet smell and is a clear, flammable liquid. It is one of the four butyl acetate isomers, including n-butyl acetate, isobutyl acetate, and tert-butyl acetate. The compound is produced through the esterification of sec-butanol with acetic anhydride.

Metabolism

Upon absorption through the lungs, gastrointestinal tract, or skin, this compound undergoes hydrolysis by unspecific esterases to yield acetic acid and sec-butanol. The latter can further metabolize into ethyl methyl ketone. Studies indicate that the hydrolysis rate of sec-butyl acetate is approximately 62 nmol/mg protein in rat models, with variations observed among different butyl acetate isomers .

Acute Toxicity

The acute toxicity of this compound has been assessed through various studies:

- LD50 in Rats : The median lethal dose (LD50) for rats is reported to be approximately 13 g/kg .

- Irritation : Inhalation exposure can lead to irritation of mucous membranes and skin. A threshold value for nasal irritation has been established at 3,950 ppm .

Chronic Effects

Long-term exposure has shown potential for systemic toxicity:

- Neurotoxicity : No significant neurotoxic effects were observed at concentrations up to 500 ppm; however, slight narcotic effects were noted at higher concentrations .

- Reproductive Toxicity : In studies involving its metabolite sec-butanol, no adverse reproductive effects were observed at doses around 4,500 mg/kg/day. However, higher concentrations resulted in increased resorption rates and decreased fetal weights .

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Inhalation Studies : A study conducted on pregnant rats exposed to sec-butanol showed increased resorptions at 7,000 ppm during gestational days 1–19. Maternal toxicity was evident through reduced food intake and weight gain .

- Genotoxicity Tests : Tests performed using the Ames test indicated that both sec-butanol and acetic acid did not exhibit genotoxic potential across various strains of Salmonella typhimurium .

Comparative Toxicity Data

The following table summarizes key toxicological data for this compound compared to its isomers:

| Compound | LD50 (g/kg) | Irritation Threshold (ppm) | Neurotoxicity Observed | Reproductive Effects |

|---|---|---|---|---|

| This compound | 13 | 3,950 | None at 500 ppm | No adverse effects |

| n-Butyl Acetate | 10 | 150 | Slight at higher doses | Similar findings |

| Isobutyl Acetate | 11 | Similar to n-butyl | Similar to n-butyl | Similar findings |

Eigenschaften

IUPAC Name |

[(2S)-butan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-5(2)8-6(3)7/h5H,4H2,1-3H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKVNWZUADLDEH-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

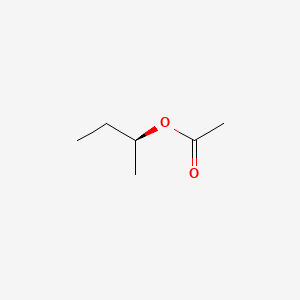

CCC(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426208 | |

| Record name | UNII-RIU8FSO8HV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66610-38-6 | |

| Record name | sec-Butyl acetate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066610386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-RIU8FSO8HV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEC-BUTYL ACETATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIU8FSO8HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.